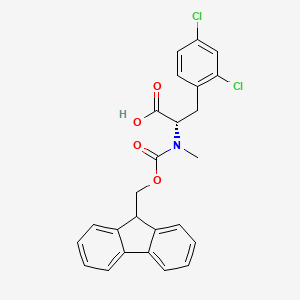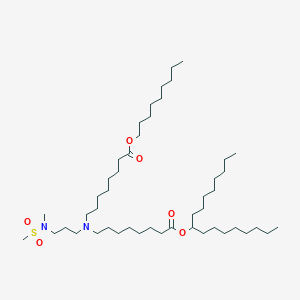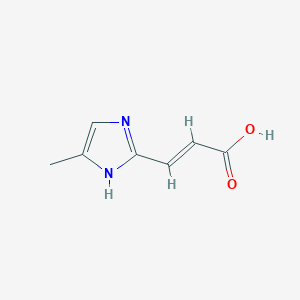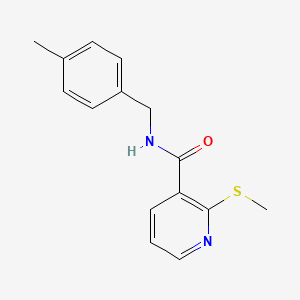
3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid is a synthetic organic compound that features a dichlorophenyl group, a phenyl-tetrazole moiety, and an acrylic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the dichlorophenyl intermediate: Starting with a chlorination reaction of a phenyl compound to introduce the dichloro groups.
Synthesis of the phenyl-tetrazole moiety: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Coupling of intermediates: The final step involves coupling the dichlorophenyl intermediate with the phenyl-tetrazole moiety under specific conditions to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tetrazole rings.
Reduction: Reduction reactions could target the acrylic acid moiety or the dichlorophenyl group.
Substitution: The dichlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve binding to enzymes or receptors, altering their activity, or interfering with cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetrazol-1-yl)propionic acid
- 3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetrazol-1-yl)butyric acid
Uniqueness
The unique combination of the dichlorophenyl group, phenyl-tetrazole moiety, and acrylic acid backbone distinguishes 3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity that could be advantageous in various applications.
Eigenschaften
Molekularformel |
C16H10Cl2N4O2 |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
(Z)-3-(3,4-dichlorophenyl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H10Cl2N4O2/c17-12-7-6-10(8-13(12)18)9-14(16(23)24)22-15(19-20-21-22)11-4-2-1-3-5-11/h1-9H,(H,23,24)/b14-9- |
InChI-Schlüssel |
GPOIOLNYIRMVIC-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
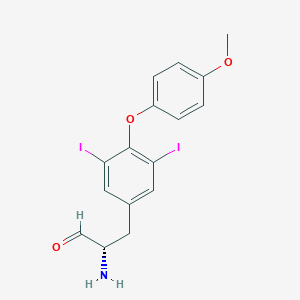
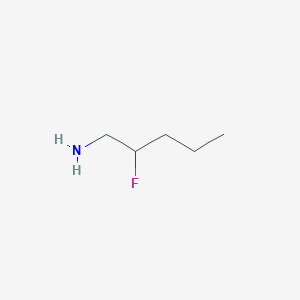

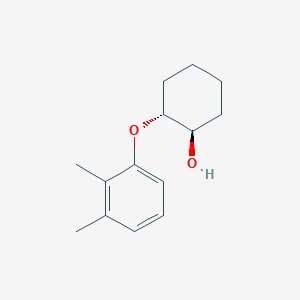
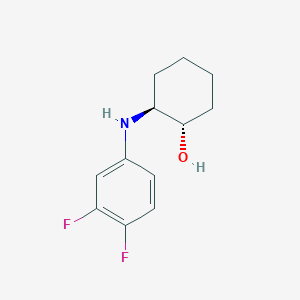
![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
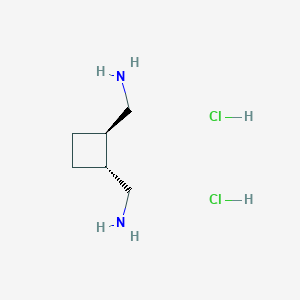
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
